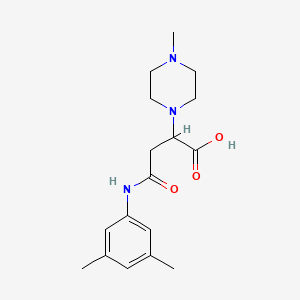

![molecular formula C15H9ClFNO B2686864 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-77-3](/img/structure/B2686864.png)

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzoxazole ring with a 2-chloro-6-fluorophenyl ethenyl group attached. The exact structure would depend on the specific synthesis method used .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. It’s likely that this compound would participate in reactions typical of benzoxazoles and halogenated aromatic compounds .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Sensing Applications

Fluorescent Probes Sensing pH and Metal Cations : A related compound, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, was investigated for its application as a fluorescent probe sensing magnesium and zinc cations. This compound exhibits sensitivity to pH changes, showcasing fluorescence enhancement under basic conditions due to the high acidity of the fluorophenol moiety, suggesting its utility in developing sensitive fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).

Antimicrobial and Antitumor Applications

Antimycobacterial and Photosynthesis-Inhibiting Evaluation : A series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles demonstrated significant activity against mycobacterial strains, including M. tuberculosis, M. kansasii, and M. avium. These compounds also showed the ability to inhibit photosynthetic electron transport in spinach chloroplasts, highlighting their potential as antimycobacterial agents and their impact on photosynthesis (Imramovský et al., 2014).

Synthesis and Antitumor Evaluation of Novel Derivatives : Novel derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents, were synthesized and evaluated for their antitumor activity. These compounds showed cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, indicating their potential as antitumor agents (Racané et al., 2006).

Synthesis and Pharmaceutical Evaluation

Microwave-assisted Synthesis of Antitumor Drugs : The microwave-assisted synthesis of 2-alkyl/arylbenzothiazoles was explored as a "green" synthetic approach, based on the antitumor properties of fluorinated benzothiazoles. This method offers an efficient, rapid, and environmentally friendly way to synthesize benzothiazole analogs, potentially facilitating the development of novel antitumor drugs (Kamila et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO/c16-11-4-3-5-12(17)10(11)8-9-15-18-13-6-1-2-7-14(13)19-15/h1-9H/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZWWRHFNSBAMY-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C=CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide](/img/structure/B2686784.png)

![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)

![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide](/img/structure/B2686794.png)

![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)

![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2686797.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2686802.png)

![N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2686803.png)

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2686804.png)